1,4-Dibromo-2,5-bis(heptyloxy)benzene
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Overview
Description
1,4-Dibromo-2,5-bis(heptyloxy)benzene is an organic compound characterized by the presence of two bromine atoms and two heptyloxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dibromo-2,5-bis(heptyloxy)benzene typically involves the bromination of 2,5-diheptyloxybenzene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 1 and 4 positions of the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2,5-bis(heptyloxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The heptyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 1,4-diamino-2,5-bis(heptyloxy)benzene or 1,4-dithio-2,5-bis(heptyloxy)benzene.
Oxidation: Formation of 1,4-dibromo-2,5-bis(heptanal)benzene or 1,4-dibromo-2,5-bis(heptanoic acid)benzene.
Reduction: Formation of 1,4-dihydro-2,5-bis(heptyloxy)benzene.
Scientific Research Applications
1,4-Dibromo-2,5-bis(heptyloxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and as a probe in biochemical assays.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Mechanism of Action
The mechanism by which 1,4-dibromo-2,5-bis(heptyloxy)benzene exerts its effects is primarily through its ability to participate in halogen bonding and other intermolecular interactions. The bromine atoms can form halogen bonds with nucleophilic sites on other molecules, while the heptyloxy groups can engage in hydrophobic interactions. These interactions can influence the compound’s behavior in various chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-bis(phenylalkoxy)benzene: Similar in structure but with phenylalkoxy groups instead of heptyloxy groups.
1,4-Dibromo-2,5-bis(bromomethyl)benzene: Contains bromomethyl groups instead of heptyloxy groups.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Contains trifluoromethyl groups instead of heptyloxy groups.
Uniqueness
1,4-Dibromo-2,5-bis(heptyloxy)benzene is unique due to the presence of long heptyloxy chains, which impart distinct hydrophobic properties and influence its solubility and reactivity compared to similar compounds. These properties make it particularly useful in applications requiring specific hydrophobic interactions and solubility characteristics.
Properties
IUPAC Name |
1,4-dibromo-2,5-diheptoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32Br2O2/c1-3-5-7-9-11-13-23-19-15-18(22)20(16-17(19)21)24-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQPSDQYWNCHDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC(=C(C=C1Br)OCCCCCCC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32Br2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697881 |
Source
|
Record name | 1,4-Dibromo-2,5-bis(heptyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137436-29-4 |
Source
|
Record name | 1,4-Dibromo-2,5-bis(heptyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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